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Compound of Interest

Compound Name: Viniferol D

Cat. No.: B15592555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Viniferol D, a

stilbenoid with significant interest in pharmaceutical research. The following sections detail its

mass spectrometry and nuclear magnetic resonance (NMR) data, the experimental protocols

for data acquisition, and a workflow for its analysis.

Spectroscopic Data
The structural elucidation of Viniferol D, a resveratrol trimer, relies on a combination of mass

spectrometry and one- and two-dimensional NMR spectroscopy. The quantitative data are

summarized in the tables below for ease of reference and comparison.

Mass Spectrometry (MS) Data
High-resolution Fast Atombardment Mass Spectrometry (FABMS) was utilized to determine the

molecular formula of Viniferol D.

Table 1: Mass Spectrometry Data for Viniferol D
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Parameter Value

Molecular Formula C₄₂H₃₂O₉

Ionization Mode FABMS

m/z (Precursor Ion) 679.197

Data sourced from Takaya et al., 2003.[1]

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded to establish the detailed chemical structure and

stereochemistry of Viniferol D.

Table 2: ¹H NMR Spectroscopic Data for Viniferol D (in Methanol-d₄)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2a, H-6a 7.10 d 8.8

H-3a, H-5a 6.69 d 8.8

H-7a 6.02 d 2.9

H-8a 4.27 d 2.9

H-10a, H-14a 6.25 d 2.2

H-12a 6.41 d 2.2

H-2b, H-6b 6.94 d 8.8

H-3b, H-5b 6.52 d 8.8

H-7b 5.12 br s

H-8b 4.18 d 11.7

H-10b, H-14b 6.30 d 2.2

H-12b 6.11 t 2.2

H-2c, H-6c 6.69 d 8.8

H-3c, H-5c 6.54 d 8.8

H-7c 4.30 d 9.9

H-8c 2.87 dd 11.7, 9.9

H-11c 5.99 s

Data compiled from Takaya et al., 2003.[1]

Table 3: ¹³C NMR Spectroscopic Data for Viniferol D (in Methanol-d₄)
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Carbon Chemical Shift (δ, ppm)

C-7a Correlated with H-2a(6a)

C-9a Correlated with H-7a, H-7b

C-11a Correlated with H-7b

C-1b Correlated with H-7b

C-9b Correlated with H-7b

C-10b, C-14b Correlated with H-12b

C-9c Correlated with H-8c

C-10c, C-14c Correlated with H-8c

C-1c Correlated with H-7c

¹³C data is based on Heteronuclear Multiple Bond Correlation (HMBC) experiments as

described in Takaya et al., 2003.[1]

Experimental Protocols
The following protocols are based on the methods described for the isolation and structural

elucidation of Viniferol D.

Isolation of Viniferol D
Plant Material: Stems of Vitis vinifera 'Kyohou' were used as the source material.

Extraction: The dried and chipped stems were extracted with methanol.

Solvent Partitioning: The methanol extract was concentrated and then partitioned between

ethyl acetate and water. The ethyl acetate layer, containing the stilbenoids, was retained.

Chromatography: The ethyl acetate soluble fraction was subjected to a series of column

chromatography steps for purification. This included:

Silica gel column chromatography.
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Reversed-phase C-8 silica gel chromatography.

Sephadex LH-20 column chromatography.

Final Purification: Preparative Thin Layer Chromatography (TLC) was used to obtain pure

(+)-Viniferol D.[1]

Spectroscopic Analysis
Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (FABMS)

was performed to determine the exact mass and molecular formula of the isolated

compound.

NMR Spectroscopy:

Sample Preparation: The purified Viniferol D was dissolved in deuterated methanol

(Methanol-d₄).

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as HMBC) spectra were recorded

on a suitable NMR spectrometer.

Data Acquisition: Standard pulse sequences were used to acquire the spectra. Chemical

shifts are reported in parts per million (ppm) relative to the solvent signal.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Viniferol D.
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Caption: Workflow for the isolation and spectroscopic analysis of Viniferol D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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